molecular formula C12H19N3O B12517136 N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide CAS No. 652140-54-0

N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No.: B12517136
CAS No.: 652140-54-0
M. Wt: 221.30 g/mol
InChI Key: IHDIYVBCUBTVQV-UHFFFAOYSA-N
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Description

N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and dimethyl substituents on a phenyl ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 4-amino-2,3-dimethylphenylamine with dimethylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an aprotic solvent like dichloromethane under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.

    N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide: Similar structure but lacks the dimethyl substituents on the phenyl ring.

Uniqueness: N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is unique due to the presence of both amino and dimethyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activities .

Properties

CAS No.

652140-54-0

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-(4-amino-2,3-dimethylphenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C12H19N3O/c1-8-9(2)11(6-5-10(8)13)14-12(16)7-15(3)4/h5-6H,7,13H2,1-4H3,(H,14,16)

InChI Key

IHDIYVBCUBTVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)CN(C)C)N

Origin of Product

United States

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